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Compound of Interest

Compound Name: Niacin-13C6

Cat. No.: B1142442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Niacin-13C6, a stable

isotope-labeled form of niacin (Vitamin B3), for its application in research and drug

development. Given the absence of a direct, publicly available synthesis protocol, this guide

proposes a feasible synthetic route based on established chemical principles and provides

comprehensive purification methodologies adapted from existing procedures for nicotinic acid

and its derivatives. Niacin-13C6 serves as a crucial internal standard for quantitative analyses

by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS),

and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling precise tracking and

quantification in metabolic studies.[1]

Synthesis of Niacin-13C6
A plausible multi-step synthesis for Niacin-13C6 is outlined below, commencing with a

commercially available, fully labeled 13C starting material. This proposed pathway leverages

well-established reactions in pyridine chemistry.

Proposed Synthetic Pathway
The synthesis begins with a 13C-labeled precursor and proceeds through cyclization and

subsequent oxidation to yield the desired Niacin-13C6.
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Caption: Proposed synthetic pathway for Niacin-13C6.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of [1,2,3,4,5,6-13C]Pyridine

A potential route to a fully labeled pyridine ring could involve a cyclization reaction. While

multiple methods exist for pyridine synthesis, a common approach is the Guareschi-Thorpe

condensation or similar reactions that can utilize labeled precursors. For this hypothetical

protocol, we assume the availability of a suitable 13C-labeled open-chain precursor that can be

cyclized to form the pyridine ring.
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Step 2: Oxidation of [1,2,3,4,5,6-13C]Pyridine to Niacin-13C6

The final step involves the oxidation of the labeled pyridine to introduce the carboxylic acid

group at the 3-position.

In a suitable reaction vessel, dissolve [1,2,3,4,5,6-13C]Pyridine in a strong oxidizing agent,

such as a solution of potassium permanganate (KMnO4) or nitric acid (HNO3).

Heat the reaction mixture under reflux for several hours to ensure complete oxidation. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as

sodium hydroxide (NaOH), to precipitate manganese dioxide (if KMnO4 was used).

Filter the mixture to remove any solid byproducts.

Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the

Niacin-13C6 product.

Collect the crude Niacin-13C6 by filtration and wash with cold water.

Dry the crude product under vacuum.

Purification of Niacin-13C6
Purification of the synthesized Niacin-13C6 is critical to remove any unreacted starting

materials, byproducts, and other impurities that could interfere with its use in sensitive

analytical applications.[2] A multi-step purification strategy is recommended, combining

recrystallization, and potentially followed by chromatographic methods for achieving high purity.

Purification Workflow
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Caption: General workflow for the purification of Niacin-13C6.

Experimental Protocols
2.1 Recrystallization
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Recrystallization is an effective technique for removing soluble and insoluble impurities from a

solid compound. A detailed protocol adapted from methods for unlabeled nicotinic acid is

provided below.[2][3]

Solvent Selection: Water is a common and effective solvent for the recrystallization of

nicotinic acid.[3]

Procedure: a. Dissolve the crude Niacin-13C6 in a minimal amount of hot water (near

boiling) to form a saturated solution. b. If colored impurities are present, add a small amount

of activated charcoal and boil the solution for a few minutes. c. Perform a hot gravity filtration

to remove the activated charcoal and any other insoluble impurities. d. Allow the filtrate to

cool slowly to room temperature, followed by further cooling in an ice bath to promote

crystallization. e. Collect the purified Niacin-13C6 crystals by vacuum filtration using a

Büchner funnel. f. Wash the crystals with a small amount of cold water to remove any

remaining soluble impurities. g. Dry the purified crystals under vacuum to remove all traces

of the solvent. The yield of recrystallized material can be in the range of 50-60%.[2]

2.2 High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed.

Column Selection: A reversed-phase C18 column is commonly used for the separation of

nicotinic acid and its metabolites.

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g.,

ammonium formate or formic acid in water) and an organic solvent like acetonitrile or

methanol.

Procedure: a. Dissolve the recrystallized Niacin-13C6 in the initial mobile phase. b. Inject the

sample onto the HPLC column. c. Elute the compound using a programmed gradient to

separate Niacin-13C6 from any remaining impurities. d. Monitor the elution profile using a

UV detector, typically at a wavelength around 260-270 nm. e. Collect the fractions containing

the pure Niacin-13C6. f. Combine the pure fractions and remove the solvent by lyophilization

or rotary evaporation to obtain the final product.

2.3 Solid-Phase Extraction (SPE)
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SPE can be used as a cleanup step to remove specific types of impurities, particularly from

complex matrices if the synthesis results in a challenging mixture. A strong cation exchange

(SCX) cartridge can be effective.[4]

Cartridge Conditioning: Condition the SCX cartridge according to the manufacturer's

instructions, typically with methanol followed by water.

Sample Loading: Dissolve the Niacin-13C6 sample in a suitable solvent and load it onto the

conditioned cartridge.

Washing: Wash the cartridge with a weak solvent to remove non-polar and weakly retained

impurities.

Elution: Elute the bound Niacin-13C6 with a stronger solvent, often containing a basic

modifier (e.g., ammonium hydroxide in methanol) to disrupt the ionic interaction with the

stationary phase.

Solvent Removal: Evaporate the solvent from the eluate to obtain the purified product.

Data Presentation
The following tables summarize key quantitative data for Niacin-13C6.

Table 1: Physicochemical Properties of Niacin-13C6

Property Value Reference

Molecular Formula ¹³C₆H₅NO₂ MedChemExpress

Molecular Weight 129.07 g/mol MedChemExpress

Isotopic Purity ≥98% Commercial Suppliers

Chemical Purity ≥98% Commercial Suppliers

Appearance White to off-white solid General Observation

Table 2: Analytical Data for Niacin-13C6
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Analytical Technique Expected Results

¹H NMR
Spectrum consistent with the structure of niacin,

with potential ¹³C-¹H coupling.

¹³C NMR
Enriched signals for all six carbon atoms of the

pyridine ring and the carboxyl group.

Mass Spectrometry (MS)
A molecular ion peak corresponding to the mass

of Niacin-13C6 (e.g., [M+H]⁺ at m/z 130.08).

Quality Control and Characterization
The final purified Niacin-13C6 should be thoroughly characterized to confirm its identity, purity,

and isotopic enrichment.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are essential to

confirm the chemical structure and the successful incorporation of the ¹³C isotopes.

Mass Spectrometry (MS): High-resolution mass spectrometry will verify the molecular weight

and confirm the isotopic enrichment of the final product.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to

determine the chemical purity of the final compound, with the goal of achieving >98% purity.

By following this comprehensive guide, researchers can approach the synthesis and

purification of Niacin-13C6 with a solid theoretical and practical framework, enabling the

production of high-quality material for advanced research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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